4-CHLORO-N-[4'-(4-CHLOROBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]BENZAMIDE
Description
The compound 4-CHLORO-N-[4'-(4-CHLOROBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]BENZAMIDE is a symmetric benzamide derivative featuring a biphenyl core substituted with two 4-chlorobenzamide groups. Its molecular formula is C₂₆H₁₈Cl₂N₂O₂, with a molecular weight of ~475.35 g/mol.
Properties
IUPAC Name |
4-chloro-N-[4-[4-[(4-chlorobenzoyl)amino]phenyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N2O2/c27-21-9-1-19(2-10-21)25(31)29-23-13-5-17(6-14-23)18-7-15-24(16-8-18)30-26(32)20-3-11-22(28)12-4-20/h1-16H,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWFSAYVCFNLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[4’-(4-CHLOROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE typically involves multiple steps:
Formation of 4-chlorobiphenyl: This can be achieved through the reaction of 1,4-dichlorobenzene with phenylmagnesium bromide.
Formation of 4-chlorobenzamide: This involves the reaction of 4-chlorobenzoic acid with ammonia or an amine.
Coupling Reaction: The final step involves coupling the 4-chlorobiphenyl with 4-chlorobenzamide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is common to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[4’-(4-CHLOROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may lead to the formation of different substituted benzamides, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Antimicrobial Applications
Recent studies have focused on the synthesis and evaluation of benzamide derivatives, including 4-chloro-N-[4'-(4-chlorobenzamido)-[1,1'-biphenyl]-4-yl]benzamide, for their antimicrobial properties. The emergence of resistant bacterial strains has necessitated the development of novel antimicrobial agents.
Key Findings:
- A study evaluated a series of substituted benzamides for their antibacterial and antifungal activities. Compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ofloxacin and fluconazole .
- The presence of halogen substituents (like chlorine) in the aromatic rings was found to enhance antimicrobial potency, suggesting that modifications to the benzamide structure can lead to improved efficacy against resistant strains .
Anticancer Applications
The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines.
Case Studies:
- Benzamide Derivatives : Research demonstrated that certain benzamide derivatives showed promising anticancer activity against human colorectal carcinoma cell lines (HCT116). Compounds were tested using the Sulforhodamine B (SRB) assay, revealing some derivatives had IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in purine synthesis. This inhibition disrupts the proliferation of cancer cells .
Comparative Efficacy Table
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[4’-(4-CHLOROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights critical distinctions between the target compound and related benzamide derivatives:
Biological Activity
4-Chloro-N-[4'-(4-chlorobenzamido)-[1,1'-biphenyl]-4-yl]benzamide (CAS No. 5900-59-4) is a compound of interest due to its potential biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with chlorinated benzamide moieties, which may influence its biological interactions. The molecular formula is with a molecular weight of approximately 368.26 g/mol.
The biological activity of this compound can be attributed to its interaction with various cellular targets, including enzymes and receptors involved in cell signaling pathways. The presence of chlorine atoms is significant as halogen substituents often enhance the lipophilicity and binding affinity of organic compounds.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. In vitro assays demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .
Study 1: Antitumor Efficacy
In a recent study published in Pharmaceutical Research, researchers synthesized a series of chlorinated benzamides and tested their efficacy against HeLa cervical cancer cells. The results showed that the compound significantly inhibited cell growth with an IC50 value in the micromolar range. Mechanistic studies indicated that the compound induced G2/M phase cell cycle arrest and apoptosis .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of various benzamide derivatives, including our compound of interest. The study reported that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
